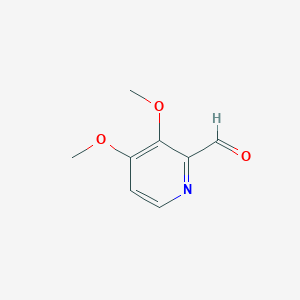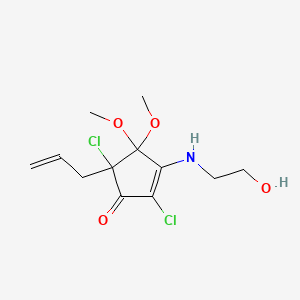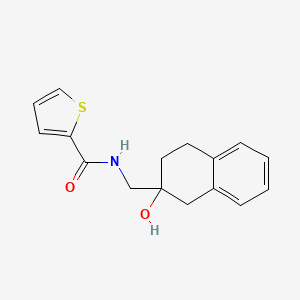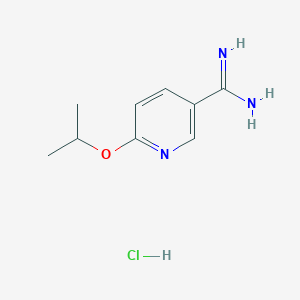
3,4-Dimethoxypyridine-2-carbaldehyde
Descripción general
Descripción
3,4-Dimethoxypyridine-2-carbaldehyde is an organic compound with the molecular formula C8H9NO3 It is a derivative of pyridine, where the 3rd and 4th positions on the pyridine ring are substituted with methoxy groups, and the 2nd position is substituted with an aldehyde group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethoxypyridine-2-carbaldehyde typically involves the formylation of 3,4-dimethoxypyridine. One common method is the Vilsmeier-Haack reaction, which uses N,N-dimethylformamide and phosphorus oxychloride to introduce the formyl group at the 2nd position of the pyridine ring. The reaction is carried out under controlled conditions to ensure the selective formylation of the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may include additional steps such as purification and crystallization to obtain the final product in a suitable form for further use.
Análisis De Reacciones Químicas
Types of Reactions
3,4-Dimethoxypyridine-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the methoxy groups.
Major Products Formed
Oxidation: 3,4-Dimethoxypyridine-2-carboxylic acid.
Reduction: 3,4-Dimethoxypyridine-2-methanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3,4-Dimethoxypyridine-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: It is used in the production of fine chemicals and specialty materials.
Mecanismo De Acción
The mechanism of action of 3,4-Dimethoxypyridine-2-carbaldehyde depends on its specific application. In chemical reactions, the aldehyde group is highly reactive and can participate in various nucleophilic addition reactions. The methoxy groups can influence the electronic properties of the pyridine ring, affecting its reactivity and interactions with other molecules.
Comparación Con Compuestos Similares
Similar Compounds
Pyridine-2-carbaldehyde: Lacks the methoxy groups, making it less electron-rich and potentially less reactive in certain reactions.
3,4-Dimethoxypyridine: Lacks the aldehyde group, limiting its reactivity in nucleophilic addition reactions.
3,4-Dimethoxybenzaldehyde: Similar structure but with a benzene ring instead of a pyridine ring, leading to different chemical properties and reactivity.
Uniqueness
3,4-Dimethoxypyridine-2-carbaldehyde is unique due to the presence of both methoxy and aldehyde groups on the pyridine ring. This combination of functional groups provides a unique set of chemical properties, making it a versatile compound for various applications in research and industry.
Propiedades
IUPAC Name |
3,4-dimethoxypyridine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-11-7-3-4-9-6(5-10)8(7)12-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBEYSYWMWVZVFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC=C1)C=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70709851 | |
| Record name | 3,4-Dimethoxypyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70709851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142470-53-9 | |
| Record name | 3,4-Dimethoxypyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70709851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Amino-6-(4-methoxyphenyl)-4-(4-methylphenyl)-N-[5-(trifluoromethyl)pyridin-2-YL]thieno[2,3-B]pyridine-2-carboxamide](/img/structure/B1652255.png)
![2-[(2-{[(1E)-(2-chloropyridin-3-yl)methylene]amino}phenyl)thio]-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide](/img/structure/B1652257.png)
![N-(5-chloro-2-methylphenyl)-2-[(2-{[(1E)-(2-chloropyridin-3-yl)methylene]amino}phenyl)thio]propanamide](/img/structure/B1652258.png)
![2-[2-(2-Chlorophenyl)ethenyl]quinoline](/img/structure/B1652259.png)
![2-[4-(4-chlorophenoxy)-2-(trifluoromethyl)phenyl]-3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-ol](/img/structure/B1652261.png)

![1-[(2-Bromoethyl)sulfanyl]-4-methylbenzene](/img/structure/B1652264.png)

![4-Methyl-N-[(E)-1-phenylpropan-2-ylideneamino]benzenesulfonamide](/img/structure/B1652268.png)
![3-Bicyclo[3.2.1]octanylmethanamine](/img/structure/B1652271.png)



![6-Bromo-1-methylpyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B1652278.png)
